Quinidine sulfate dihydrate
Overview
Description
Quinidine sulfate is a pharmaceutical compound derived from the bark of the Cinchona tree. It is a class Ia antiarrhythmic agent used to treat various heart rhythm disorders, such as atrial fibrillation and ventricular arrhythmias. Quinidine sulfate is also known for its antimalarial properties, making it a versatile compound in both cardiology and infectious disease treatment .
Mechanism of Action
Target of Action
Quinidine sulfate dihydrate, also known as Cin-Quin, primarily targets the cardiac sodium channel Nav1.5 . This channel plays a crucial role in the electrical activity of the heart, particularly in the initiation and conduction of action potentials .
Biochemical Pathways
The primary biochemical pathway affected by quinidine is the cardiac action potential pathway . By blocking sodium and potassium currents, quinidine prolongs the cellular action potential, thereby slowing the heart rate and restoring normal sinus rhythm .
Pharmacokinetics
The absolute bioavailability of quinidine from quinidine sulfate tablets is about 70% , but this varies widely (45 to 100%) between patients . The major metabolite of quinidine is 3-hydroxy-quinidine , which has a volume of distribution larger than quinidine and an elimination half-life of about 12 hours .
Result of Action
Quinidine’s action results in the restoration of normal sinus rhythm and the treatment of atrial fibrillation and flutter, as well as ventricular arrhythmias . It’s worth noting that a phenomenon known as “quinidine syncope” was first described in the 1950s, characterized by syncopal attacks and ventricular fibrillation in patients treated with this drug .
Action Environment
The action of quinidine can be influenced by environmental factors such as the presence of other drugs. For example, when quinidine is added to the regimen of a patient taking digitalis, dramatic elevations in blood digoxin levels have been observed . Therefore, it’s crucial to consider potential drug interactions when administering quinidine.
Biochemical Analysis
Biochemical Properties
Quinidine sulfate dihydrate interacts with various enzymes and proteins. It is a selective inhibitor of the enzyme cytochrome P450db . It also acts as a blocker for K+ channels . The nature of these interactions involves the inhibition of the enzyme and blocking of the ion channels, which can lead to apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It prolongs the cellular action potential by blocking sodium and potassium currents . This property makes it an effective antiarrhythmic medication . It also shows cytotoxicity against MES-SA cells, inducing apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its influence on gene expression. It exerts its effects at the molecular level by blocking sodium and potassium currents, which prolongs the cellular action potential . This mechanism is crucial for its role as an antiarrhythmic medication .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. The absolute bioavailability of quinidine from quinidine sulfate tablets is about 70%, but this varies widely (45 to 100%) between patients
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in male mice of the NMRI strain, it was found that a dose of 30 mg/kg increased the threshold dose for the onset to tonic hind limb extension, compared to the saline-treated control group .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a selective inhibitor of the enzyme cytochrome P450db
Subcellular Localization
Given its biochemical properties and its role as a cytochrome P450db inhibitor and K+ channel blocker , it can be inferred that it may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinidine sulfate can be synthesized from quinine, another alkaloid found in the Cinchona tree. The synthesis involves several steps, including the oxidation of quinine to quinidinone, followed by reduction to quinidine. The final step involves the formation of the sulfate salt by reacting quinidine with sulfuric acid .
Industrial Production Methods
Industrial production of quinidine sulfate typically involves extraction from the Cinchona bark, followed by purification and crystallization processes. The extracted quinidine is then converted to its sulfate form through a reaction with sulfuric acid. The product is further purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Quinidine sulfate undergoes various chemical reactions, including:
Oxidation: Quinidine can be oxidized to form quinidinone.
Reduction: Quinidinone can be reduced back to quinidine.
Substitution: Quinidine can undergo substitution reactions, particularly at the methoxy group on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.
Major Products
Oxidation: Quinidinone
Reduction: Quinidine
Substitution: Various substituted quinidine derivatives, depending on the reagents used.
Scientific Research Applications
Quinidine sulfate has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on ion channels and cellular signaling pathways.
Medicine: Used to treat heart rhythm disorders and malaria. It is also being researched for its potential in treating other conditions such as Brugada syndrome and short QT syndrome.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
Quinine: Another alkaloid from the Cinchona tree, primarily used as an antimalarial agent.
Procainamide: A class Ia antiarrhythmic agent similar to quinidine but with a different side effect profile.
Disopyramide: Another class Ia antiarrhythmic agent with similar pharmacological properties
Uniqueness
Quinidine sulfate is unique due to its dual role as an antiarrhythmic and antimalarial agent. Its ability to block both sodium and potassium channels distinguishes it from other antiarrhythmic agents, which may only target one type of ion channel. Additionally, its natural origin from the Cinchona tree adds to its historical and pharmacological significance .
Properties
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19+,20-;;;/m00.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNFLHYOFXQIOW-AHSOWCEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017271 | |
Record name | Quinidine sulfate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol. | |
Record name | QUINIDINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
IN EXPERIMENTAL ANIMALS, QUINIDINE HAS VERY SIGNIFICANT ATROPINE LIKE ACTION, BLOCKING EFFECTS OF VAGAL STIMULATION OR OF ACETYLCHOLINE. ... ALSO HAS ALPHA-ADRENERGIC BLOCKING PROPERTIES. THIS CAN CAUSE VASODILATATION &, VIA BARORECEPTORS, ACTIVE SYMPATHETIC EFFERENT ACTIVITY. TOGETHER, CHOLINERGIC BLOCKAGE & INCR BETA-ADRENERGIC ACTIVITY CAUSED BY QUINIDINE CAN INCR SINUS RATE & ENHANCE ATRIOVENTRICULAR NODAL CONDUCTION. /QUINIDINE/, CAN CAUSE SEVERE DEPRESSION OF SINUS NODE IN PATIENTS WITH THE SICK SINUS SYNDROME ... QUINIDINE CAN INCR SINUS RATE BY CHOLINERGIC BLOCKADE OR BY REFLEXLY INCR SYMPATHETIC ACTIVITY. ... THERAPEUTIC CONCN OF QUINIDINE ... DECR FIRING RATE OF CARDIAC PURKINJE FIBERS BY DIRECT ACTION ... DECR SLOPE OF PHASE 4 DEPOLARIZATION AND SHIFTS THRESHOLD VOLTAGE TOWARD ZERO. /QUINIDINE/, ... INCR DIASTOLIC ELECTRICAL CURRENT THRESHOLD IN ATRIAL & VENTRICULAR MUSCLE & IN PURKINJE FIBERS ... ALSO INCR FIBRILLATION THRESHOLD IN ATRIA & VENTRICLES. /QUINIDINE/, REENTRANT ARRYTHMIAS ARE ABOLISHED BY /QUINIDINE/. THEIR EFFECT ON EFFECTIVE REFRACTORY PERIOD, RESPONSIVENESS, & CONDUCTION. FOR EXAMPLE, WHEN VENTRICULAR PREMATURE DEPOLARIZATIONS ARE CAUSED BY REENTRY IN LOOPS OF PURKINJE FIBERS, ONE WAY BLOCK CAN BE CONVERTED TO TWO WAY BLOCK, THUS MAKING REENTRY IMPOSSIBLE. /QUINIDINE/, For more Mechanism of Action (Complete) data for QUINIDINE SULFATE (9 total), please visit the HSDB record page. | |
Record name | QUINIDINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ | |
Record name | QUINIDINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. | |
CAS No. |
6591-63-5, 50-54-4 | |
Record name | Quinidine sulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006591635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinidine sulfate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinidine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kinin-szulfát-dihidrát | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINIDINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J13S2394HE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | QUINIDINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of quinidine sulfate dihydrate contribute to its superior antimalarial activity compared to 9-epiquinine and 9-epiquinidine?
A1: Research indicates that the three-dimensional structure of quinidine plays a crucial role in its antimalarial activity. While quinine and quinidine demonstrate significantly higher activity against Plasmodium falciparum compared to their 9-epi counterparts, the study highlights that the key difference lies in their stereochemistry. [] This suggests that the specific spatial arrangement of atoms in quinidine is critical for its interaction with the yet-to-be-determined target within the parasite. Although the exact mechanism of action remains unclear, the research proposes that the relative positioning of the N+-1--H-N1 and O-12--H-O12 groups in quinidine, compared to 9-epiquinidine, might influence the strength of hydrogen bond formation with crucial parasite cellular constituents. This difference in binding affinity could explain the superior antimalarial activity observed with quinidine. []
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